molecular formula C12H12N2S B7488449 2-(1-Phenylethylsulfanyl)pyrimidine

2-(1-Phenylethylsulfanyl)pyrimidine

Cat. No.: B7488449
M. Wt: 216.30 g/mol
InChI Key: INUUVTVAVKTXIT-UHFFFAOYSA-N
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Description

2-(1-Phenylethylsulfanyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a phenylethylsulfanyl group. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

The synthesis of 2-(1-Phenylethylsulfanyl)pyrimidine typically involves the reaction of pyrimidine derivatives with phenylethylsulfanyl reagents. One common method includes the use of a ZnCl₂-catalyzed three-component coupling reaction, which allows for the efficient synthesis of various pyrimidine derivatives . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(1-Phenylethylsulfanyl)pyrimidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 2-(1-Phenylethylsulfanyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-(1-Phenylethylsulfanyl)pyrimidine can be compared with other pyrimidine derivatives, such as:

What sets this compound apart is its unique phenylethylsulfanyl group, which can impart distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(1-phenylethylsulfanyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2S/c1-10(11-6-3-2-4-7-11)15-12-13-8-5-9-14-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INUUVTVAVKTXIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)SC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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